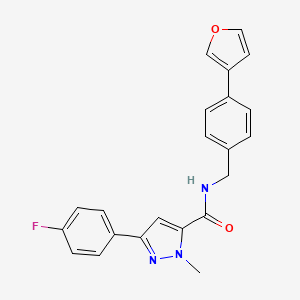
3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O2 and its molecular weight is 375.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C25H24FN3O2
- Molecular Weight : 433.48 g/mol
The presence of the fluorophenyl and furan moieties contributes to its potential biological activity, particularly in pharmacological contexts.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro assays revealed that it inhibits cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values comparable to established chemotherapeutic agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The following table summarizes its inhibitory effects:
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| COX-1 | 5.40 | Moderate |
| COX-2 | 0.01 | High |
| 5-LOX | 1.78 | Moderate |
These findings suggest that the compound may serve as a selective COX-2 inhibitor, potentially offering therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The compound selectively inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, contributing to cell death.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Anticancer Efficacy : A study published in MDPI reported that modifications of pyrazole derivatives led to enhanced cytotoxicity against multiple cancer cell lines, suggesting that structural variations can significantly impact biological activity .
- Anti-inflammatory Assessment : Another research highlighted the anti-inflammatory potential of related pyrazole compounds, demonstrating their ability to decrease edema in animal models significantly .
- Toxicological Evaluation : In vivo studies indicated a high safety margin with an LD50 greater than 2000 mg/kg in mice, suggesting low acute toxicity and promising therapeutic profiles for further development .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-26-21(12-20(25-26)17-6-8-19(23)9-7-17)22(27)24-13-15-2-4-16(5-3-15)18-10-11-28-14-18/h2-12,14H,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZGYMCCZTSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













